2-Fluorobenzyl isocyanate, with the chemical formula CHFNO and a molecular weight of 151.14 g/mol, is an organic compound characterized by its isocyanate functional group attached to a fluorobenzyl moiety. This compound is typically a colorless to light yellow liquid at room temperature, exhibiting a pungent odor. It is known for its reactivity and potential toxicity, particularly in the context of its handling and storage, as it can release hazardous gases upon decomposition or reaction with moisture .
-Fluorobenzyl isocyanate is a valuable intermediate used in the synthesis of various functional materials. Its unique chemical structure, with a fluorine atom attached to the benzyl ring and an isocyanate group (NCO), allows for the creation of molecules with specific properties. Research has explored its application in the synthesis of:
The isocyanate group in 2-fluorobenzyl isocyanate readily reacts with amine groups, a common functionality found in biomolecules like proteins and antibodies. This property makes it a useful tool in bioconjugation chemistry, a field that focuses on attaching molecules to biological targets. Researchers have employed 2-fluorobenzyl isocyanate to:
The presence of a fluorine atom in 2-fluorobenzyl isocyanate influences the material properties of the final product. Fluorine is known to enhance stability, hydrophobicity (water repellency), and electronic properties of molecules. Studies have investigated the use of 2-fluorobenzyl isocyanate for the synthesis of:
Several methods exist for synthesizing 2-fluorobenzyl isocyanate:
2-Fluorobenzyl isocyanate finds applications in various fields:
Several compounds exhibit structural similarities to 2-fluorobenzyl isocyanate. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzyl Isocyanate | CHNO | Commonly used in organic synthesis |
4-Fluorobenzyl Isocyanate | CHFNO | Similar reactivity but different fluorine position |
Phenyl Isocyanate | CHNO | Lacks fluorine substitution |
The presence of the fluorine atom in the ortho position relative to the isocyanate group distinguishes 2-fluorobenzyl isocyanate from other related compounds. This substitution can influence its reactivity and biological properties, potentially enhancing its utility in specific
Irritant;Health Hazard